molecular formula C15H12INO3 B14275620 N-(2-Iodophenyl)-N-methyl-2H-1,3-benzodioxole-5-carboxamide CAS No. 138883-35-9

N-(2-Iodophenyl)-N-methyl-2H-1,3-benzodioxole-5-carboxamide

Katalognummer: B14275620
CAS-Nummer: 138883-35-9
Molekulargewicht: 381.16 g/mol
InChI-Schlüssel: XQTUARBNZVKMIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Iodophenyl)-N-methyl-1,3-benzodioxole-5-carboxamide is a chemical compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of an iodophenyl group and a carboxamide functional group attached to a benzodioxole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Iodophenyl)-N-methyl-1,3-benzodioxole-5-carboxamide typically involves the reaction of 2-iodoaniline with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Iodophenyl)-N-methyl-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(2-Iodophenyl)-N-methyl-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(2-Iodophenyl)-N-methyl-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-Iodophenyl)-N-methylbenzamide: Similar structure but lacks the benzodioxole ring.

    N-(2-Iodophenyl)-N-methyl-1,3-benzodioxole-5-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

    N-(2-Iodophenyl)-N-methyl-1,3-benzodioxole-5-amine: Contains an amine group instead of a carboxamide group.

Uniqueness

N-(2-Iodophenyl)-N-methyl-1,3-benzodioxole-5-carboxamide is unique due to the presence of both the iodophenyl and benzodioxole moieties, which contribute to its distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

138883-35-9

Molekularformel

C15H12INO3

Molekulargewicht

381.16 g/mol

IUPAC-Name

N-(2-iodophenyl)-N-methyl-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C15H12INO3/c1-17(12-5-3-2-4-11(12)16)15(18)10-6-7-13-14(8-10)20-9-19-13/h2-8H,9H2,1H3

InChI-Schlüssel

XQTUARBNZVKMIO-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC=CC=C1I)C(=O)C2=CC3=C(C=C2)OCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.